CID 71433569

Description

Properties

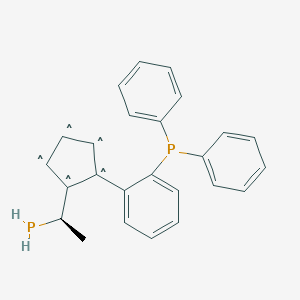

Molecular Formula |

C25H23P2 |

|---|---|

Molecular Weight |

385.4 g/mol |

InChI |

InChI=1S/C25H23P2/c1-19(26)22-16-10-17-23(22)24-15-8-9-18-25(24)27(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-19H,26H2,1H3/t19-/m1/s1 |

InChI Key |

YFYXPIWFBMYDFX-LJQANCHMSA-N |

Isomeric SMILES |

C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P |

Origin of Product |

United States |

Comparison with Similar Compounds

Framework for Comparing Similar Compounds

To illustrate how such a comparison would be structured, we use oscillatoxin D (CID: 101283546) from and hibiscus acid (CID: 6481826) from as examples.

Table 1: Key Properties of Selected Bioactive Compounds

Key Findings from Comparative Studies:

- Structural Complexity: Oscillatoxin derivatives (e.g., CID 101283546) are structurally complex polyketides with cytotoxic properties, whereas phenolic acids like hibiscus acid (CID 6481826) and protocatechuic acid (CID 72) are smaller molecules with broad antioxidant effects .

- Bioavailability : Protocatechuic acid (CID 72) exhibits higher gastrointestinal absorption and bioavailability compared to hibiscus acid, as inferred from its Log S (solubility) and molecular weight .

Methodological Considerations for Comparative Studies

The evidence emphasizes the following best practices for chemical comparisons:

- Data Sources : Cross-reference PubChem, ChEMBL, and specialized databases for structural, pharmacokinetic, and toxicological data .

- Descriptors : Use quantitative parameters (e.g., molecular weight, Log P, topological polar surface area) and qualitative metrics (e.g., biological activity, source organisms) .

- Synthesis and Characterization : Compare synthetic routes (e.g., green chemistry methods in ) and analytical techniques (e.g., NMR, mass spectrometry) to assess compound purity and functionality .

Limitations and Recommendations

- Data Gaps : CID 71433569’s absence underscores the need to verify identifiers and consult updated databases.

- Standardized Reporting : Follow guidelines in and for referencing, table formatting, and supplementary data submission.

- Multidisciplinary Collaboration : Integrate cheminformatics (e.g., ) and machine learning (e.g., ) to predict properties of uncharacterized compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.